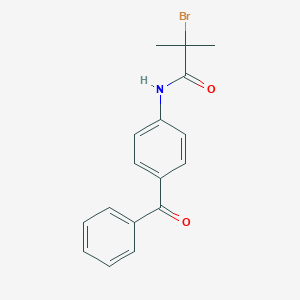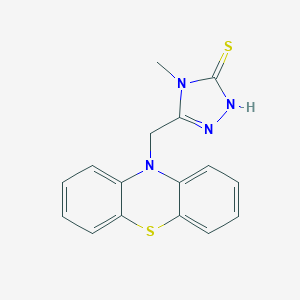
N-(4-benzoylphenyl)-2-bromo-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-benzoylphenyl)-2-bromo-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as 'BMPA' and is a member of the amide class of organic compounds. BMPA has a molecular formula of C16H15BrNO2 and a molecular weight of 341.2 g/mol.
作用機序
BMPA is a potent inhibitor of the enzyme histone deacetylase (HDAC). HDACs are important regulators of gene expression, and their inhibition has been linked to various biological processes, including cell differentiation, apoptosis, and cell cycle arrest. BMPA binds to the active site of HDAC and prevents the deacetylation of histones, leading to changes in gene expression.
Biochemical and Physiological Effects:
BMPA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and suppress angiogenesis. BMPA has also been shown to have anti-inflammatory properties and to reduce oxidative stress.
実験室実験の利点と制限
BMPA has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research involving BMPA. One potential area of research is the development of BMPA analogs with improved solubility and potency. Additionally, BMPA could be used in combination with other compounds to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of BMPA and its potential applications in various disease states.
合成法
The synthesis of BMPA involves the reaction between 4-bromobenzoyl chloride and 2-amino-2-methylpropanoic acid. The reaction takes place in the presence of a base, typically triethylamine, and a solvent such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure BMPA.
科学的研究の応用
BMPA has been used in various scientific research applications due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds, including amides, esters, and imines. BMPA has also been used in the preparation of chiral building blocks and as a catalyst in organic reactions.
特性
分子式 |
C17H16BrNO2 |
|---|---|
分子量 |
346.2 g/mol |
IUPAC名 |
N-(4-benzoylphenyl)-2-bromo-2-methylpropanamide |
InChI |
InChI=1S/C17H16BrNO2/c1-17(2,18)16(21)19-14-10-8-13(9-11-14)15(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21) |
InChIキー |
MKYMZDFSXVOOIO-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)Br |
正規SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)
![10-{[4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-10H-phenothiazine](/img/structure/B293167.png)
![{[4-allyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B293170.png)



![1-[(3,4-Diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone](/img/structure/B293176.png)
![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)